molecular formula C36H34BNO2 B13924633 N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B13924633
M. Wt: 523.5 g/mol
InChI Key: IYSWLLULSYZTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is a complex organic compound that features a biphenyl structure with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the coupling of biphenyl derivatives with boronic acid or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The boron-containing group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-imidazole: Similar boron-containing structure but with different functional groups.

    3-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)propan-1-ol: Contains a cyclopentadiene ring instead of biphenyl.

    tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: Different core structure but shares the dioxaborolane group.

Properties

Molecular Formula

C36H34BNO2

Molecular Weight

523.5 g/mol

IUPAC Name

2-phenyl-N-(4-phenylphenyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)30-21-25-32(26-22-30)38(31-23-19-28(20-24-31)27-13-7-5-8-14-27)34-18-12-11-17-33(34)29-15-9-6-10-16-29/h5-26H,1-4H3

InChI Key

IYSWLLULSYZTPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.